molecular formula C11H15NO B13523445 3-(2-Ethylphenyl)-3-azetidinol

3-(2-Ethylphenyl)-3-azetidinol

Cat. No.: B13523445
M. Wt: 177.24 g/mol
InChI Key: ZSHIHUBHEOZKOJ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-3-azetidinol is an organic compound featuring a four-membered azetidine ring with a hydroxyl group and a 2-ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Azetidine Ring Formation: The synthesis of 3-(2-Ethylphenyl)-3-azetidinol typically begins with the formation of the azetidine ring. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-ethylphenyl group can be achieved through nucleophilic substitution reactions. For instance, a halogenated azetidine can react with 2-ethylphenyl magnesium bromide (Grignard reagent) to form the desired product.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydrolysis of an intermediate, such as an azetidine ester or ether, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(2-Ethylphenyl)-3-azetidinol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 3-(2-Ethylphenyl)azetidine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: SOCl₂, PBr₃, often in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: 3-(2-Ethylphenyl)azetidine.

    Substitution: Halogenated or aminated azetidines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Ethylphenyl)-3-azetidinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of azetidine-containing natural products.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Compounds with azetidine rings have shown promise in the development of new drugs, particularly as enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)-3-azetidinol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group and the azetidine ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3-azetidinol: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-(2-Methylphenyl)-3-azetidinol: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.

    3-(2-Ethylphenyl)-2-azetidinol: Variation in the position of the hydroxyl group, which can influence its chemical behavior.

Uniqueness

3-(2-Ethylphenyl)-3-azetidinol is unique due to the presence of the 2-ethylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may also influence its reactivity in synthetic applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-ethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-2-9-5-3-4-6-10(9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3

InChI Key

ZSHIHUBHEOZKOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2(CNC2)O

Origin of Product

United States

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